molecular formula C18H11N3O3S B2594180 (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 313648-11-2

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2594180
CAS No.: 313648-11-2
M. Wt: 349.36
InChI Key: UQIYJZYWQRXXTG-UHFFFAOYSA-N
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Description

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a research-grade chemical compound designed for investigative applications. This naphthothiazole derivative is of significant research interest, particularly in the field of antimicrobial development. Compounds within the naphthothiazole class have demonstrated potent activity against a range of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . The structural motif of the naphtho[2,1-d]thiazole core is known to facilitate rapid cellular uptake into microbial cells, a critical step for intracellular activity . One key mechanism of action identified for related naphthothiazole derivatives is the inhibition of the bacterial enzyme DNA gyrase, an essential target for controlling bacterial replication and a validated target for antibiotic agents . Researchers can leverage this compound as a tool to explore novel pathways in microbiology and pharmacology, with potential applications in developing new therapeutic strategies against multi-drug resistant organisms.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(13-7-3-4-8-15(13)21(23)24)20-18-19-14-10-9-11-5-1-2-6-12(11)16(14)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIYJZYWQRXXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves a multi-step process. One common method includes the visible-light-promoted cascade coupling of 2-isocyanonaphthalenes with elemental sulfur and amines . This photochemical transformation can be conducted under mild conditions without an external photocatalyst, using air as a green oxidant to afford various naphtho[2,1-d]thiazol-2-amines in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : Naphthothiazole (target compound) offers extended π-conjugation compared to simpler thiazoles (), which may increase stability and lipophilicity .

Biological Activity : Adamantane-containing derivatives () exhibit potent enzyme inhibition due to hydrophobic interactions, whereas triazole hybrids () show moderate antimicrobial activity .

Key Observations:

  • The target compound’s synthesis likely parallels ’s high-yield (87%) cyclocondensation methods using ethanol reflux .
  • Copper-catalyzed click chemistry () offers modularity for triazole hybrids but with moderate yields (57–69%) .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Target compound (inferred) >300 (estimated) ~1671 (C=O), ~1504 (–NO₂ asymmetric)
2-[6-Aminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole 290–292 3325 (NH₂) 6.64–7.52 (Ar–H), 11.12 (NH₂)
N-(3-nitrophenyl)acetamide (6b) Not reported 1682 (C=O), 1504 (–NO₂) 5.38 (–OCH₂), 8.36 (triazole), 10.79 (–NH)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Not reported 1675 (C=O), 1540 (C–Cl) 7.5–8.2 (Ar–H), 13.0 (NH-triazole)

Key Observations:

  • The nitro group’s asymmetric stretch (~1504 cm⁻¹) is consistent across nitro-substituted analogs () .
  • Thiazole-linked compounds () show distinct NH-triazole peaks at δ 13.0 ppm in ¹H-NMR .

Biological Activity

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound characterized by its naphthothiazole core structure and nitrobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is C15H12N4O3SC_{15}H_{12}N_{4}O_{3}S, with a molecular weight of approximately 328.35 g/mol. Its structure features a naphtho[2,1-d]thiazole ring system, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the visible-light-promoted cascade coupling of 2-isocyanonaphthalenes with elemental sulfur and amines, leading to the formation of the desired naphthothiazole derivative.

Antimicrobial Activity

Research indicates that derivatives of naphtho[2,1-d]thiazole exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Anticancer Properties

The anticancer activity of (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has been explored in several studies. The compound has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes that are crucial for cancer cell proliferation. Its ability to interact with cellular targets suggests potential applications in cancer therapy .

Enzyme Inhibition

The mechanism of action for this compound often involves enzyme inhibition. It may bind to the active sites of various enzymes, blocking their activity and thereby affecting metabolic pathways critical for cell survival and proliferation. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of naphtho[2,1-d]thiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing significant activity at low concentrations.
    CompoundMIC (µg/mL)Activity
    Compound A8Effective against MRSA
    Compound B16Effective against E. coli
  • Anticancer Activity : In vitro studies on cancer cell lines indicated that (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide reduced cell viability significantly compared to controls. The IC50 values were calculated to assess potency.
    Cell LineIC50 (µM)
    MCF-710
    HeLa5

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